

Advanced Characterization & Solubility Profiling of Dialkyl Isophthalamic Acid Derivatives

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Compound of Interest

Compound Name: 5-methyl-N,N-dipropylisophthalamic acid

CAS No.: 388072-25-1

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Executive Summary

The solubility profile of dialkyl isophthalamic acid derivatives is not merely a physicochemical constant; it is the thermodynamic switch governing the transition between solution, crystallization, and supramolecular gelation. For researchers in drug delivery and materials science, these derivatives represent a class of "smart" building blocks where the balance between solvation energy and intermolecular hydrogen bonding dictates performance.

This guide moves beyond basic solubility testing. It provides a rigorous framework for characterizing the self-assembly limits of isophthalamic acid derivatives, specifically focusing on 5-alkylamido isophthalic acids and N-alkyl isophthalamic acids. We explore the critical role of Hansen Solubility Parameters (HSP) in predicting gelation and detail the "Tube Inversion" methodology for establishing phase diagrams.

Molecular Architecture & Solubility Mechanisms

To control solubility, one must understand the competing forces within the molecular architecture. Isophthalamic acid derivatives generally consist of a rigid aromatic core and

flexible alkyl tails.

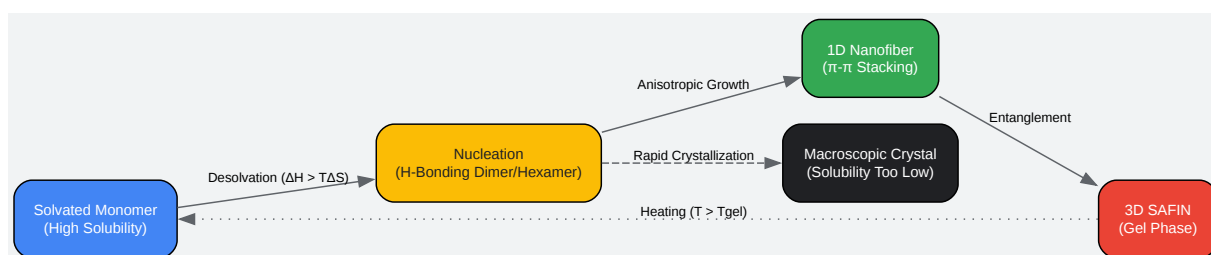
The Structural Conflict

- The Isophthalic Core (Solvophobic): The aromatic ring and carboxylic acid/amide groups drive self-assembly via directional Hydrogen Bonding (H-bonding) and stacking. In non-polar solvents, these groups minimize contact with the solvent, driving aggregation.
- The Alkyl Tails (Solvophilic): The "dialkyl" or long-chain monoalkyl components provide steric bulk and van der Waals interactions with the solvent. These tails are responsible for keeping the aggregate suspended as a 3D network (gel) rather than precipitating as a macroscopic crystal.

Mechanism of Self-Assembly

The solubility limit is the boundary where the molecule transitions from a solvated monomer to a supramolecular polymer.

- Dimerization/Hexamerization: Carboxylic acid groups form cyclic dimers (8-membered rings) or hexamers (in the case of dicarboxylic acids like 5-alkylamido derivatives).
- 1D Stacking: These planar H-bonded units stack via interactions, shielded by the alkyl chains.
- Entanglement: The resulting fibers entangle to immobilize the solvent.



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Figure 1: Hierarchical self-assembly pathway dependent on solubility. Gelation occurs in a "Goldilocks" zone of partial solubility.

Thermodynamics: Hansen Solubility Parameters (HSP)

Relying on "like dissolves like" is insufficient for complex derivatives. We utilize Hansen Solubility Parameters (HSP) to map the interaction space. The energy density is split into three components:

- : Dispersion forces (London).
- : Polar forces (Dipole-dipole).
- : Hydrogen bonding forces.

The Gelation Sphere

For isophthalamic derivatives, we do not seek a solvent that perfectly dissolves the compound (Distance

). Instead, we target the gelation sphere, typically located at the periphery of the solubility sphere.

- True Solution: Solvent falls inside the solubility sphere ().
- Gelation Zone: Solvent falls on the boundary ().
- Precipitate: Solvent falls outside the sphere ().

Experimental Protocols

Synthesis of 5-Alkylamido Isophthalic Acid (Representative)

Context: This protocol yields the "supergelator" class of derivatives.[1]

- Acylation: React dimethyl 5-aminoisophthalate with the appropriate acid chloride (e.g., 2-decyltetradecanoyl chloride for branched tails) in dry THF with pyridine.
- Hydrolysis: Treat the resulting diester with aqueous NaOH/Ethanol at reflux for 4 hours.
- Acidification: Acidify with HCl to pH 1 to precipitate the target diacid.
- Purification: Recrystallize from Ethanol/Water. Critical: Ensure all residual salts are removed, as ions drastically alter solubility and gelation

The "Tube Inversion" Solubility Screen

Objective: To determine the Critical Gelator Concentration (CGC) and Phase Transition Temperature (

).

Materials:

- Weighed derivative (start at 1 wt%, approx 10 mg).
- Solvent set (1 mL each): Toluene, Cyclohexane, Ethanol, Water, DMSO, Xylenes.
- Screw-cap vials (4 mL).
- Oil bath/Heating block.

Step-by-Step Workflow:

- Dispersion: Add 10 mg of derivative to 1 mL solvent in a vial. Seal tightly.
- Dissolution (Heating): Heat the vial to the solvent's boiling point (or

C).

- Observation A: If clear solution

Soluble (S).

- Observation B: If solid remains

Insoluble (I).

- Cooling (Assembly): Allow the vial to cool to room temperature (

C) undisturbed for 1 hour.

- Inversion Test: Invert the vial.

- Gel (G): No flow is observed.

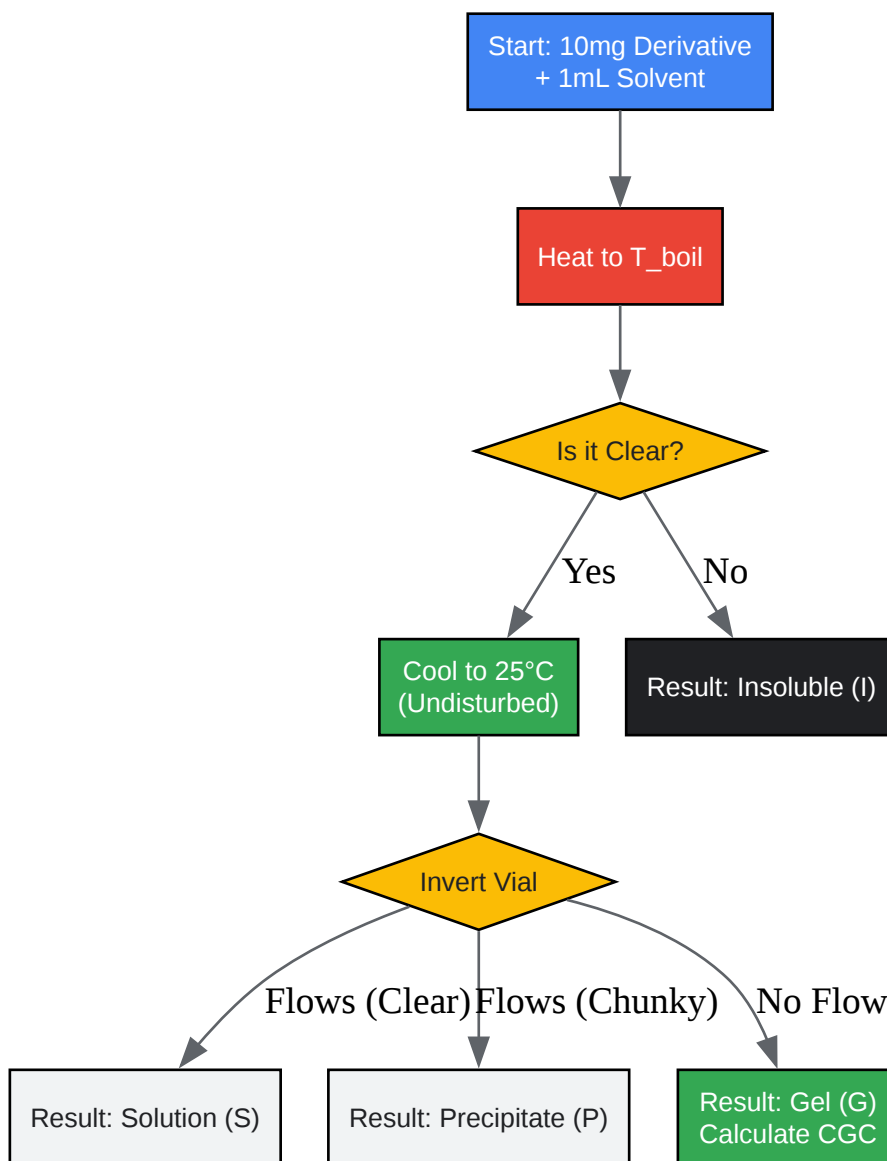
- Precipitate (P): Solid settles at the bottom.

- Solution (S): Remains clear liquid.

- Determination: For gels, reheat slowly (

C/min) with a metal ball placed on top of the gel. The temperature at which the ball falls is

.



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Figure 2: Decision tree for classifying solubility and gelation behavior.

Data Analysis & Case Studies

The following table summarizes the solubility behavior of typical isophthalamic acid derivatives. Note the impact of alkyl chain branching.[2]

Table 1: Solubility Profile of 5-Alkylamido Isophthalic Acid Derivatives (1 wt%)

| Solvent | (MPa) | Linear C16 Tail | Branched C24 Tail | Interpretation |
|-------------|--------|-----------------|-------------------|----------------------------------------------------------------------------------------------------------|
| Water | 47.8 | Insoluble | Insoluble | Hydrophobic effect dominates; energy penalty too high. |
| Ethanol | 26.5 | Soluble | Soluble | H-bonding competes with self-assembly; true solution formed. |
| DMSO | 26.7 | Soluble | Soluble | Strong polar interactions disrupt dimer formation. |
| Toluene | 18.2 | Precipitate | Gel | Linear chains pack too tightly (crystallize); Branched chains induce steric hindrance favoring gelation. |
| Cyclohexane | 16.8 | Insoluble | Gel | Ideal non-polar environment for H-bond driven assembly. |
| Dodecane | 16.0 | Insoluble | Weak Gel | Solvent too non-polar; requires very long alkyl tails for solubility. |

Data synthesized from trends in supramolecular literature [1, 2].

Key Insight: The "Branched" Advantage

Derivatives with branched alkyl tails (e.g., 2-decyltetradecyl) exhibit a broader gelation window. The branching increases the entropy of the alkyl chain, preventing the formation of tightly packed macroscopic crystals (Precipitation) and favoring the formation of high-aspect-ratio fibers (Gelation) in low-polarity solvents like toluene and cyclohexane.

References

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Sources

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